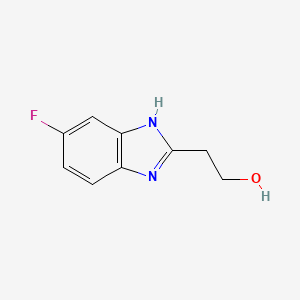

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKSVTTXULUADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Fluoro 1h Benzimidazol 2 Yl Ethanol and Its Derivatives

Advanced Synthetic Pathways to the Benzimidazole (B57391) Core

The formation of the benzimidazole nucleus is the critical step in the synthesis of 2-(6-fluoro-1H-benzimidazol-2-yl)ethanol. This is typically achieved through the cyclocondensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its equivalent.

Condensation Reactions Utilizing Fluorinated o-Phenylenediamine Precursors

The most direct and widely used method for constructing the 2-substituted benzimidazole core is the condensation reaction between an o-phenylenediamine and a carboxylic acid. For the target molecule, this involves the reaction of 4-fluoro-1,2-phenylenediamine with 3-hydroxypropanoic acid or a derivative thereof.

A classical approach, known as the Phillips method, involves heating the reactants in the presence of a strong acid, such as 4 M hydrochloric acid. nih.gov This acidic environment facilitates the cyclization and dehydration steps necessary to form the imidazole (B134444) ring. For instance, the synthesis of the non-fluorinated analog, (±)-1-(1H-benzimidazol-2-yl)ethanol, is achieved by refluxing benzene-1,2-diamine with ethyl 2-hydroxypropanoate in hydrochloric acid. nih.govresearchgate.net Alternative conditions include refluxing the precursors in high-boiling point solvents like ethylene glycol, which can also effectively promote the condensation. researchgate.net In some protocols, the reaction can be carried out under solvent-free conditions at elevated temperatures (e.g., 140°C) to yield the desired benzimidazole derivatives. researchgate.net

Table 1: Conditions for Condensation Synthesis of Benzimidazole Derivatives

| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine + Cinnamic Acid | Ethylene Glycol | Reflux | 3 h | >90% | researchgate.net |

| o-Phenylenediamine + Lactic Acid | 4 M HCl | 115°C | 7 h | - | nih.gov |

| o-Phenylenediamine + Acetic Acid | None (Solvent-free) | 140°C | - | - | researchgate.net |

Microwave-Assisted Synthetic Approaches for this compound Analogs

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, aligning with the principles of green chemistry. eurekaselect.comdergipark.org.tr The synthesis of benzimidazole derivatives is particularly amenable to this technology, which offers a rapid, efficient, and often catalyst-free alternative to conventional heating methods. benthamdirect.comingentaconnect.com

Microwave irradiation can dramatically reduce reaction times from several hours to mere minutes. nih.gov Studies have demonstrated that the condensation of o-phenylenediamines with carboxylic acids or aldehydes under microwave conditions can lead to excellent yields, often ranging from 94% to 98%, within 5 to 10 minutes. benthamdirect.comingentaconnect.com This efficiency is also observed in the synthesis of fluorinated benzimidazoles. For example, the reaction of a substituted 1,2-phenylenediamine with methyl-4-formylbenzoate has been successfully carried out in a microwave reactor to produce a fluoro-benzimidazole derivative. nih.gov The significant increase in reaction rate and product yield makes microwave assistance a highly attractive methodology for preparing analogs of this compound.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Benzimidazoles

| Method | Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 60 min | 61.4% | Standard laboratory setup | mdpi.com |

| Microwave Irradiation | 5 min | 99.9% | Rapid, high yield, energy efficient | mdpi.com |

| Conventional Heating | 6-12 h | ~70-80% | Well-established procedures | nih.gov |

Regioselective Synthesis Strategies

The use of an asymmetrically substituted precursor like 4-fluoro-1,2-phenylenediamine introduces a challenge of regioselectivity. The condensation reaction can potentially yield two constitutional isomers: the desired 6-fluoro isomer and the 5-fluoro isomer. The outcome is determined by which of the two non-equivalent amino groups initiates the cyclization process.

Achieving regiocontrol in such syntheses is a critical aspect of synthetic design. The electronic properties of the fluorine substituent, an electron-withdrawing group, can influence the nucleophilicity of the adjacent amino groups, potentially directing the reaction pathway. However, mixtures of isomers are common. Various strategies have been developed to achieve regioselective synthesis of substituted benzimidazoles, including the use of specific catalysts or pre-functionalization of one of the amine groups to ensure a directed cyclization. nih.gov While specific regioselective methods for this compound are not extensively detailed, the principles outlined in reviews on the topic can be applied to develop a targeted synthesis. nih.govsemanticscholar.org

Functional Group Modifications on the this compound Scaffold

Once the core structure is synthesized, its functional groups—the ethanol (B145695) moiety and the benzimidazole nitrogen atom—provide handles for further derivatization to create a library of related compounds.

Derivatization at the Ethanol Moiety

The primary alcohol of the ethanol side chain is a versatile functional group that can undergo a variety of standard chemical transformations:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde (2-(6-fluoro-1H-benzimidazol-2-yl)acetaldehyde) or further to a carboxylic acid (2-(6-fluoro-1H-benzimidazol-2-yl)acetic acid) using appropriate oxidizing agents.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will yield esters, allowing for the introduction of a wide range of acyl groups.

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce functionalities such as halogens, azides, or nitriles.

These modifications allow for systematic exploration of the structure-activity relationship of this class of compounds.

Modifications on the Benzimidazole Nitrogen Atom

The secondary amine (N-H) within the imidazole ring is nucleophilic and can be readily functionalized, most commonly through N-alkylation. This reaction typically involves treating the benzimidazole with an alkylating agent in the presence of a base. researchgate.net

Common reagents for this transformation include alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates (e.g., dimethyl sulfate) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.net The choice of base is crucial, with common options being potassium carbonate, cesium carbonate, or stronger bases like sodium hydride (NaH) for complete deprotonation. researchgate.net For example, N-alkylation of a benzimidazole with 2-chloroethanol has been demonstrated to yield the corresponding N-substituted ethanol derivative. nih.gov A series of N-1 alkylated benzimidazole alcohols have been synthesized using similar principles. nih.gov It is important to note that alkylation of the asymmetric 6-fluoro-benzimidazole scaffold can result in a mixture of N1 and N3 substituted products, presenting a similar regioselectivity challenge as the initial ring formation.

Table 3: Reagents and Conditions for N-Alkylation of Benzimidazoles

| Benzimidazole Substrate | Alkylating Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-Methylsulfanyl-1H-benzimidazole | 2-Chloroethanol | K₂CO₃ / DMSO | N-1-ethanol derivative | nih.gov |

| Benzimidazole | Alkyl Halides | K₂CO₃ or NaH | N-1-alkyl derivative | researchgate.net |

| Benzimidazole | Ketonic Mannich Bases | - | N-1-(3-oxopropyl) derivative | researchgate.netepa.gov |

Synthesis of Hydrazone Derivatives of Benzimidazole

The synthesis of hydrazone derivatives from the this compound scaffold is a multi-step process that hinges on the initial formation of a key intermediate, 2-(6-fluoro-1H-benzimidazol-2-yl)acetohydrazide. This intermediate serves as the direct precursor for condensation reactions that yield the target hydrazones.

The synthetic pathway commences with the oxidation of the primary alcohol in this compound to form 2-(6-fluoro-1H-benzimidazol-2-yl)acetic acid. This acid is then esterified, commonly using ethanol or methanol, to produce the corresponding ethyl or methyl ester. The subsequent and crucial step involves the reaction of this ester with hydrazine hydrate (N₂H₄·H₂O), typically under reflux conditions in an alcoholic solvent, to yield 2-(6-fluoro-1H-benzimidazol-2-yl)acetohydrazide.

The final step is the condensation of the acetohydrazide intermediate with a diverse range of aromatic and heterocyclic aldehydes or ketones. cumhuriyet.edu.tr This reaction is generally carried out by refluxing the two reactants in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. cumhuriyet.edu.traensiweb.com The resulting hydrazone precipitates upon cooling and can be isolated through filtration. cumhuriyet.edu.tr This method provides a versatile route to a library of novel hydrazone derivatives, with the structure of the final product determined by the choice of the carbonyl compound.

The general reaction is outlined below:

Step 1: Intermediate Formation: this compound → 2-(6-fluoro-1H-benzimidazol-2-yl)acetic acid ester → 2-(6-fluoro-1H-benzimidazol-2-yl)acetohydrazide

Step 2: Condensation: 2-(6-fluoro-1H-benzimidazol-2-yl)acetohydrazide + R-CHO/R-CO-R' → 2-(6-fluoro-1H-benzimidazol-2-yl)-N'-(substituted-ylidene)acetohydrazide

Table 1: Examples of Aldehydes for Hydrazone Synthesis

| Entry | Aldehyde Reactant | Resulting Hydrazone Moiety |

|---|---|---|

| 1 | Benzaldehyde | N'-(phenylmethylidene) |

| 2 | 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylidene) |

| 3 | 4-Nitrobenzaldehyde | N'-(4-nitrophenylmethylidene) |

| 4 | 4-Methoxybenzaldehyde | N'-(4-methoxyphenylmethylidene) |

Preparation of Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives of this compound typically follows a pathway that also utilizes the 2-(6-fluoro-1H-benzimidazol-2-yl)acetohydrazide intermediate. This approach involves the reaction of the hydrazide with various isothiocyanates.

In this synthetic route, the acetohydrazide intermediate is dissolved in a suitable solvent, such as ethanol, and treated with a selected alkyl or aryl isothiocyanate (R-N=C=S). uobaghdad.edu.iq The reaction mixture is then heated under reflux for several hours. uobaghdad.edu.iq During this process, the isothiocyanate adds to the terminal nitrogen of the hydrazide, forming the thiosemicarbazide backbone. Upon completion of the reaction and cooling, the desired thiosemicarbazone derivative often precipitates and can be purified through recrystallization.

This methodology allows for the introduction of a wide variety of substituents at the N4-position of the thiosemicarbazide moiety, depending on the isothiocyanate used in the reaction. This versatility is a key feature in the generation of diverse chemical libraries for further research. nih.gov

The general reaction scheme is as follows:

2-(6-fluoro-1H-benzimidazol-2-yl)acetohydrazide + R-NCS → 1-(2-(6-fluoro-1H-benzimidazol-2-yl)acetyl)-4-(R)-thiosemicarbazide

Table 2: Representative Isothiocyanates for Thiosemicarbazide Synthesis

| Entry | Isothiocyanate Reactant (R-NCS) | N4-Substituent (R) |

|---|---|---|

| 1 | Phenyl isothiocyanate | Phenyl |

| 2 | Ethyl isothiocyanate | Ethyl |

| 3 | 4-Bromophenyl isothiocyanate | 4-Bromophenyl |

Synthesis of Hybrid Benzimidazole-Triazole Compounds

Hybrid molecules incorporating both benzimidazole and triazole rings are synthesized through several strategic routes. Two prominent methods for creating such hybrids from a this compound precursor include the cyclization of thiosemicarbazide intermediates and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Method 1: Cyclization of Thiosemicarbazides This method leverages the thiosemicarbazide derivatives prepared as described in section 2.2.4. The 1-(2-(6-fluoro-1H-benzimidazol-2-yl)acetyl)-4-substituted-thiosemicarbazide is treated with a basic solution, such as aqueous sodium hydroxide (NaOH), and heated under reflux. acs.org The base promotes an intramolecular cyclization reaction, leading to the formation of a 5-mercapto-1,2,4-triazole ring attached to the benzimidazole core through a methylene (B1212753) bridge. acs.org Subsequent alkylation of the thiol group can provide further structural diversification.

Method 2: Azide-Alkyne Cycloaddition (Click Chemistry) This powerful and efficient method requires the initial modification of the this compound to introduce either a terminal alkyne or an azide functional group.

To introduce an azide: The hydroxyl group of the starting material can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by sodium azide (NaN₃) to yield 2-(2-azidoethyl)-6-fluoro-1H-benzimidazole. nih.gov This azide can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. frontiersin.org

To introduce an alkyne: The hydroxyl group could be etherified using propargyl bromide to attach a terminal alkyne. This alkyne-functionalized benzimidazole can then be reacted with various organic azides via the same CuAAC reaction.

These synthetic strategies provide robust and modular approaches to complex hybrid molecules, combining the structural features of both benzimidazoles and triazoles. mdpi.com

Optimization of Synthetic Yields and Purity Protocols

Recrystallization and Chromatographic Purification Techniques

Achieving high purity of this compound and its derivatives is critical. Standard purification protocols rely on recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid benzimidazole products. The selection of an appropriate solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents used for the recrystallization of benzimidazole derivatives include ethanol, acetone, and butanol. cumhuriyet.edu.trresearchgate.net In some cases, an "in-situ recrystallization" technique can be employed, where the product crystallizes directly from the reaction solvent (e.g., ethanol) upon cooling, simplifying the purification process. ijcrt.org

Column Chromatography is an indispensable tool for separating complex mixtures and isolating pure compounds, especially when recrystallization is ineffective. core.ac.uk Silica gel is the most common stationary phase for the purification of benzimidazole derivatives. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. researchgate.net The ratio of these solvents is optimized to achieve effective separation of the target compound from impurities and unreacted starting materials. The progress of the separation is monitored by Thin Layer Chromatography (TLC). researchgate.net For highly intractable benzimidazoles, high-temperature sublimation has also been explored as a purification method. dtic.mil

Evaluation of Reaction Conditions for Enhanced Efficiency

The efficiency of benzimidazole synthesis, particularly the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, is highly dependent on the reaction conditions. Research has focused on optimizing parameters such as the choice of catalyst, solvent, and energy source to improve yields, reduce reaction times, and enhance selectivity. beilstein-journals.org

Catalysts: A variety of catalysts have been shown to significantly improve the synthesis of benzimidazoles.

Lewis Acids: Erbium triflate (Er(OTf)₃) has been demonstrated to be an effective catalyst, enabling high yields and selectivity under mild conditions. beilstein-journals.orgnih.gov

Organocatalysts: L-proline has been used as an inexpensive and environmentally friendly organocatalyst, particularly effective in aqueous media. ijrar.org

Ammonium Salts: Simple salts like ammonium chloride (NH₄Cl) can effectively catalyze the condensation reaction at room temperature, offering a mild and economical option. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts like Montmorillonite K10 clay offer advantages in terms of easy separation and reusability. researchgate.net

Solvents and Temperature: The choice of solvent impacts reaction efficiency and aligns with green chemistry principles. While solvents like chloroform have been used, a shift towards greener alternatives like water and ethanol is evident. nih.govijrar.orgnih.gov Reactions are often optimized for temperature, ranging from room temperature to reflux conditions, to balance reaction rate with selectivity and minimize byproduct formation. nih.govresearchgate.net

Microwave Irradiation: The use of microwave irradiation as an energy source has emerged as a significant advancement over conventional heating. nih.gov It can dramatically reduce reaction times from several hours to mere minutes and often leads to higher product yields. nih.govresearchgate.net This high-efficiency method is particularly valuable for accelerating the discovery and synthesis of new benzimidazole derivatives.

Table 3: Impact of Reaction Conditions on Benzimidazole Synthesis

| Catalyst | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| NH₄Cl | CHCl₃ | Room Temp | 4 h | 94% | nih.gov |

| L-Proline | Water | Reflux | 1-2 h | ~90% | ijrar.org |

| Er(OTf)₃ | Water | 100°C (Conventional) | 15 min | 72% | beilstein-journals.org |

| Er(OTf)₃ | Ethyl Lactate | 60°C (Microwave) | 5 min | 99% | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(6-fluoro-1H-benzimidazol-2-yl)acetic acid |

| 2-(6-fluoro-1H-benzimidazol-2-yl)acetohydrazide |

| Benzaldehyde |

| 4-Chlorobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Methoxybenzaldehyde |

| Pyridine-4-carbaldehyde |

| Phenyl isothiocyanate |

| Ethyl isothiocyanate |

| 4-Bromophenyl isothiocyanate |

| Allyl isothiocyanate |

| 2-(2-azidoethyl)-6-fluoro-1H-benzimidazole |

| Propargyl bromide |

| Sodium azide |

| Erbium triflate |

| L-proline |

| Ammonium chloride |

Spectroscopic and Advanced Structural Elucidation of 2 6 Fluoro 1h Benzimidazol 2 Yl Ethanol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques like NOESY, a detailed picture of the atomic connectivity and spatial arrangement of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol can be constructed.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. For this compound, the spectrum can be divided into signals from the aromatic benzimidazole (B57391) ring and the aliphatic ethanol (B145695) side chain.

The benzimidazole core contains a proton on the nitrogen (N-H) and three protons on the benzene (B151609) ring (H-4, H-5, and H-7). The N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 12-13 ppm, due to its acidic nature and potential for hydrogen bonding.

The aromatic protons exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine coupling.

H-7: This proton is ortho to the nitrogen atom and is expected to show a doublet of doublets due to coupling with H-5 and the fluorine atom at C-6.

H-5: This proton is situated between H-4 and the fluorine atom, likely appearing as a triplet of doublets.

H-4: This proton is coupled to H-5 and shows a doublet of doublets.

The ethanol side chain protons (-CH₂-CH₂-OH) typically appear as two triplets in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the benzimidazole ring (C₂-CH₂) is deshielded and would resonate at a lower field compared to the methylene group adjacent to the hydroxyl group (-CH₂-OH). The hydroxyl proton (-OH) signal can be a broad singlet, and its chemical shift is sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| N-H | 12.0 - 13.0 | br s | - |

| H-7 | 7.6 - 7.8 | dd | J(H-H), J(H-F) |

| H-5 | 7.1 - 7.3 | td | J(H-H), J(H-F) |

| H-4 | 7.4 - 7.6 | dd | J(H-H), J(H-F) |

| C₂-CH₂ | 3.0 - 3.3 | t | J = ~6-7 Hz |

| CH₂-OH | 3.9 - 4.2 | t | J = ~6-7 Hz |

This is an interactive data table. Users can sort and filter the data as needed.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. In this compound, nine distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms (N, O, F) and the aromaticity of the benzimidazole ring.

The carbon atom C-2, bonded to two nitrogen atoms and the ethanol side chain, is significantly deshielded and appears at a characteristic downfield shift (around 150-155 ppm). The carbons of the benzene ring (C-4, C-5, C-6, C-7, C-3a, C-7a) resonate in the aromatic region (100-145 ppm). The C-F bond strongly influences the chemical shifts of C-6 (direct attachment) and adjacent carbons (C-5 and C-7a) through C-F coupling. The aliphatic carbons of the ethanol side chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3a | 135 - 140 |

| C-4 | 115 - 125 |

| C-5 | 110 - 115 (d, J(C-F)) |

| C-6 | 158 - 162 (d, ¹J(C-F)) |

| C-7 | 100 - 105 (d, J(C-F)) |

| C-7a | 140 - 145 (d, J(C-F)) |

| C₂-CH₂ | 30 - 35 |

This is an interactive data table. Users can sort and filter the data as needed.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is particularly useful for confirming stereochemistry and conformational preferences.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming the presence of its key functional groups.

O-H and N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretching vibration of the imidazole (B134444) ring. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethanol side chain are observed as stronger bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds within the benzene ring give rise to a series of sharp to medium absorptions in the 1650-1450 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band for the C-F stretching vibration is expected in the region of 1250-1050 cm⁻¹. This is a key indicator of the fluorine substitution on the aromatic ring.

C-O Stretching: The C-O stretching vibration of the primary alcohol group will produce a strong band in the 1075-1000 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3400 - 3200 | Broad, Strong |

| N-H (Imidazole) | Stretching | 3300 - 3100 | Broad, Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2950 - 2850 | Strong |

| C=N / C=C | Stretching | 1650 - 1450 | Medium to Strong |

| C-F | Stretching | 1250 - 1050 | Strong |

This is an interactive data table. Users can sort and filter the data as needed.

Structure Activity Relationship Sar of Fluorinated Benzimidazole Ethanol Derivatives

Impact of Fluorine Substitution Position on Biological Activity and Binding Affinity

Studies on various fluorinated benzimidazole (B57391) derivatives have consistently demonstrated that fluorine substitution enhances biological activities, including antimicrobial and anticancer properties. For instance, the presence of a fluorine atom on the benzimidazole ring can significantly increase a compound's potency. Research on 2-(fluorophenyl)-benzimidazole derivatives has shown that the position of the fluorine on the phenyl ring side chain influences antimicrobial activity. Specifically, compounds with a meta-fluoro substitution on the phenyl ring exhibited high activity against Gram-negative bacteria and good activity against B. subtilis. acgpubs.org This suggests that the electronic effects and steric profile conferred by the fluorine at this position are favorable for interaction with the bacterial target.

In the context of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol, the fluorine atom at the 6-position of the benzimidazole ring is expected to influence the electron density of the entire heterocyclic system. This can modulate the pKa of the benzimidazole nitrogens, affecting their ability to form hydrogen bonds with target proteins. While direct SAR studies on this specific isomer are limited, broader studies on fluorinated benzimidazoles indicate that substitutions at the 5- and 6-positions are generally well-tolerated and often lead to enhanced activity.

Table 1: Impact of Fluorine Substitution on Antimicrobial Activity of 2-(Fluorophenyl)-benzimidazole Derivatives

| Compound | Substitution on Phenyl Ring | Target Organism | MIC (µg/mL) |

| 14 | 3-Fluoro | B. subtilis | 7.81 |

| 18 | 3-Fluoro (with 5-methyl on benzimidazole) | Gram-negative bacteria | 31.25 |

| 18 | 3-Fluoro (with 5-methyl on benzimidazole) | B. subtilis | 7.81 |

| 17 | 2-Fluoro (with 6-methyl on benzimidazole) | - | Lower activity |

| 19 | 4-Fluoro (with 6-methyl on benzimidazole) | - | Lower activity |

Influence of Substituents on the Benzimidazole Nitrogen on Target Affinity and Metabolic Stability

The nitrogen atoms of the benzimidazole ring, particularly the N-1 position, are crucial for the molecule's interaction with biological targets and its metabolic fate. Substitution at this position can significantly alter a compound's pharmacological profile.

SAR studies have indicated that the N-1 position of the benzimidazole scaffold is a key site for modification to enhance therapeutic activity. nih.gov For instance, the introduction of various substituents at N-1 can modulate the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target. While this compound has a hydrogen at the N-1 position, allowing for tautomerization, derivatization at this site is a common strategy in drug design.

Role of the Ethanol (B145695) Side Chain and its Modifications on Biological Interactions

The 2-substituted ethanol side chain is a key feature of this compound, providing a hydroxyl group that can participate in hydrogen bonding with biological targets. Modifications to this side chain can have a significant impact on the compound's binding affinity and selectivity.

The synthesis and evaluation of (benzo[d]imidazol-2-yl)methanols, which share the core structure of the target compound sans the fluorine atom, have provided insights into the role of the ethanol moiety. The hydroxyl group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form strong interactions with amino acid residues in a protein's active site.

Modifications to the ethanol side chain, such as esterification or etherification of the hydroxyl group, would alter its hydrogen bonding capacity and increase its lipophilicity. Extending the carbon chain or introducing branching could also influence how the side chain fits into a binding pocket. For example, converting the alcohol to an acetamide (B32628) has been shown to yield derivatives with neuroprotective effects in an ethanol-induced rodent model, highlighting the potential for diverse biological activities through side chain modification. nih.gov

Table 2: Antioxidant and Cytotoxic Activities of Benzimidazole Derivatives with Modified 2-Substituents

| Compound | 2-Substituent | Activity | IC50/LC50 (µg/mL) |

| 2-methyl-1H-benzimidazole | Methyl | Antioxidant | 144.84 |

| 1H-benzimidazol-2-ylmethanol | Methanol | Antioxidant | 400.42 |

| 2-methyl-1H-benzimidazole | Methyl | Cytotoxic | 0.42 |

| Vincristine sulphate (Standard) | - | Cytotoxic | 0.544 |

SAR Analysis of Hybrid Compounds Incorporating the this compound Moiety

The strategy of creating hybrid molecules by combining the this compound moiety with other pharmacologically active scaffolds is a promising approach to develop novel therapeutic agents with potentially enhanced or dual activities. The benzimidazole nucleus is a common component in such hybrids due to its versatile biological profile.

Design Principles for Analog Development and Lead Optimization

Based on the available SAR data for fluorinated benzimidazoles and related structures, several key principles can be outlined for the design of new analogs and the optimization of lead compounds based on the this compound scaffold.

Fluorine Substitution: The position of the fluorine atom on the benzimidazole ring is critical. While the 6-fluoro substitution is a good starting point, exploring other positions (4, 5, and 7) could lead to analogs with altered electronic properties and potentially improved activity or selectivity. Multiple fluorine substitutions on the benzimidazole ring could also be investigated.

N-1 Substitution: The N-1 position of the benzimidazole ring is a prime site for modification to enhance metabolic stability and modulate lipophilicity. A variety of substituents, from small alkyl groups to larger aromatic rings, could be introduced to probe the steric and electronic requirements of the target binding site.

Ethanol Side Chain Modification: The hydroxyl group of the ethanol side chain is a key interaction point. Analogs with modified side chains, such as ethers, esters, or amines, could be synthesized to explore different types of interactions with the target. The length and branching of the side chain can also be varied to optimize the fit within a binding pocket.

Hybridization: Combining the this compound moiety with other known pharmacophores is a rational strategy for developing compounds with novel or dual mechanisms of action. The choice of the hybrid partner would depend on the therapeutic target of interest.

Physicochemical Properties: Throughout the analog design process, it is crucial to monitor key physicochemical properties such as lipophilicity (logP), solubility, and pKa. A balance of these properties is essential for achieving good oral bioavailability and a favorable pharmacokinetic profile. Quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of analogs with optimized properties. crpsonline.com

By systematically applying these design principles, it is possible to develop novel analogs of this compound with improved potency, selectivity, and drug-like properties.

Future Research Directions and Unaddressed Academic Questions

Development of Novel Analogs with Enhanced Biological Efficacy

A primary avenue for future research lies in the rational design and synthesis of novel analogs of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol to enhance their biological efficacy. Structure-activity relationship (SAR) studies have consistently shown that the biological properties of benzimidazole (B57391) derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov Key positions for modification to influence activity have been identified as N-1, C-2, and C-5/6. nih.govrsc.org

Future efforts will likely focus on:

Systematic substitution: Introducing a variety of functional groups at the C-5 and C-6 positions to explore the impact of electron-donating and electron-withdrawing groups on activity. For instance, fluorination has been shown to enhance the antimicrobial properties of some benzimidazole derivatives.

Modification of the C-2 substituent: The ethanol (B145695) group at the C-2 position of the parent compound is a prime site for modification. Creating a library of derivatives with different side chains (e.g., ethers, amides, esters, or more complex heterocyclic rings) could lead to compounds with improved potency and selectivity. thepharmajournal.comjapsonline.com

N-1 functionalization: Alkylation or arylation at the N-1 position can significantly alter the physicochemical properties of the molecule, such as lipophilicity, which can in turn affect cell permeability and target engagement.

The goal of these synthetic endeavors is to develop analogs with superior potency, reduced off-target effects, and improved pharmacokinetic profiles.

Identification of Additional Molecular Targets for this compound Derivatives

The benzimidazole scaffold is recognized for its ability to interact with a multitude of biological targets. nih.govresearchgate.net While some targets for benzimidazole derivatives are well-established, a significant opportunity exists to identify novel molecular targets for derivatives of this compound. This exploration is crucial for understanding their full therapeutic potential and for repositioning these compounds for new indications.

Known and potential molecular targets for benzimidazole derivatives span various therapeutic areas:

Oncology: Benzimidazoles have been shown to inhibit crucial cancer-related targets such as tubulin, protein kinases (e.g., EGFR, VEGFR-2), poly(ADP-ribose) polymerase (PARP), and DNA topoisomerases. nih.govpharmaceuticaljournal.netpharmaceuticaljournal.net

Infectious Diseases: In the context of antimicrobial activity, benzimidazoles can target enzymes essential for pathogen survival, like β-ketoacyl-acyl carrier protein synthase III (FabH) in bacteria and fungal-specific enzymes. nih.gov

Inflammation: They can also modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Epigenetics: Emerging research has identified benzimidazole derivatives as inhibitors of epigenetic targets, including histone deacetylases (HDACs), which are implicated in cancer and other diseases. rsc.org

Future research should employ advanced techniques like chemical proteomics, affinity chromatography, and computational target prediction to systematically screen for and validate new molecular targets for this class of compounds.

| Therapeutic Area | Potential Molecular Targets for Benzimidazole Derivatives |

| Oncology | Tubulin, Tyrosine Kinases (EGFR, VEGFR-2), PARP, DNA Topoisomerases, HDACs |

| Infectious Diseases | Fungal enzymes, Bacterial FabH, Dihydrofolate Reductase |

| Inflammation | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (5-LOX, 15-LOX) |

Advanced Mechanistic Studies to Fully Elucidate Biological Pathways

While the biological activities of many benzimidazole derivatives are well-documented, the precise molecular mechanisms and the downstream biological pathways they modulate are often not fully understood. nih.gov Moving beyond the identification of primary targets, future studies must focus on elucidating the complete mechanism of action.

This will require a multi-pronged approach, including:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with the compounds to identify affected pathways.

Cell-based Assays: Investigating downstream effects such as the induction of apoptosis, cell cycle arrest at specific phases (e.g., G2/M), and inhibition of angiogenesis. nih.gov

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the exact binding mode of the compounds to their target proteins, which can provide critical insights for further drug design.

A deeper understanding of these biological pathways will be instrumental in predicting potential synergistic drug combinations and understanding mechanisms of resistance.

Exploration of this compound as a Scaffold for Multi-Targeting Agents

The treatment of complex, multifactorial diseases like cancer and chronic inflammation often benefits from therapies that can modulate multiple targets simultaneously. nih.gov The benzimidazole core is an ideal "privileged scaffold" for the development of such multi-targeting or hybrid drugs. nih.govnih.gov By integrating the benzimidazole pharmacophore with other known active moieties, it is possible to design single molecules that act on two or more distinct biological targets. nih.govmedjchem.com

Future research in this area will involve:

Molecular Hybridization: Strategically combining the this compound scaffold with other pharmacophores known to inhibit different targets. For example, creating hybrids with pyrazole (B372694) or triazole moieties has yielded compounds with dual antimicrobial and anticancer activities. nih.govmdpi.com

Design of Dual Inhibitors: Specifically designing derivatives that can simultaneously inhibit two key enzymes in a disease pathway, such as dual COX/LOX inhibitors for inflammation or dual kinase inhibitors in cancer. nih.gov

Overcoming Drug Resistance: Multi-target agents have the potential to circumvent drug resistance mechanisms that can develop against single-target therapies. nih.govresearchgate.net

The development of these multi-target agents represents a promising strategy for creating more effective and robust therapeutics. researchgate.netresearcher.life

| Hybrid Moiety | Combined Therapeutic Action |

| Pyrazole | Antimicrobial, Anti-inflammatory, Anticancer nih.govacs.org |

| Triazole | Antimicrobial, Antiviral, Anticancer mdpi.com |

| Phthalimide | Anti-inflammatory (COX/LOX and TNF-α inhibition) nih.gov |

| Dihydroartemisinin | Antimalarial (Dual-acting) medjchem.com |

| Schiff Base | Anti-Alzheimer's (Cholinesterase inhibition) mdpi.com |

Addressing Data Variability in In Vitro Efficacy Studies (e.g., Strain-Specific Responses, Efflux Pump Considerations)

A significant challenge in the preclinical evaluation of antimicrobial agents is the variability of in vitro efficacy data. This variability can arise from several factors, including the specific microbial strains tested and the presence of drug resistance mechanisms. nih.gov

Future research must systematically address these issues:

Strain-Specific Responses: The antifungal and antibacterial activity of benzimidazole derivatives can vary significantly between different species and even between different strains of the same species. nih.govmdpi.com It is imperative to screen new compounds against a broad panel of clinically relevant and drug-resistant strains to accurately assess their spectrum of activity.

Efflux Pump Considerations: A primary mechanism of antifungal drug resistance is the overexpression of efflux pumps, which are membrane transporters that actively expel drugs from the cell, reducing their intracellular concentration. researchgate.netnih.govnih.gov Future studies should:

Evaluate the efficacy of new benzimidazole analogs against strains that overexpress known efflux pumps (e.g., ABC and MFS transporters in Candida species). nih.gov

Investigate whether new compounds are substrates for these pumps.

Explore the development of efflux pump inhibitors (EPIs) that could be used in combination with benzimidazole antifungals to restore their activity against resistant strains. researchgate.netresearchgate.net

By proactively addressing these sources of data variability, researchers can gain a more accurate and clinically relevant understanding of the potential of new this compound derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol, and how can reaction conditions be systematically validated?

- Methodological Answer :

-

Synthesis Design : Begin with the condensation of 6-fluoro-1H-benzimidazole with ethylene oxide or haloethanol derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol). Monitor reaction progress using TLC or HPLC .

-

Purification : Recrystallize crude products using methanol or ethanol, as described for analogous benzimidazole derivatives .

-

Validation : Confirm purity via melting point analysis, elemental analysis (C, H, N), and spectroscopic techniques (FTIR, H/C NMR) .

Reaction Parameter Example Conditions Key Observations Solvent Ethanol, DMF Higher yields in DMF due to improved solubility of intermediates Catalyst Acetic acid Accelerates cyclization via protonation of intermediates Temperature 80–100°C (reflux) Longer reflux times reduce byproduct formation

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation of ethanol or methanol solutions to obtain diffraction-quality crystals .

- Data Collection : Employ X-ray diffraction (XRD) with Mo-Kα radiation. Refine structures using SHELX software, ensuring hydrogen atoms are placed via riding models .

- Validation : Cross-validate bond lengths and angles with density functional theory (DFT) calculations. Check for consistency with Cambridge Structural Database (CSD) entries for similar benzimidazoles .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound inform supramolecular design?

- Methodological Answer :

-

Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., for dimeric interactions). Identify motifs like rings, common in benzimidazole derivatives .

-

Impact on Properties : Correlate packing motifs with solubility and thermal stability. For example, strong O–H···N bonds may reduce solubility in non-polar solvents .

Interaction Type Distance (Å) Angle (°) Graph Set O–H···N (benzimidazole) 2.65–2.75 155–165 C–H···F (fluoro group) 2.85–3.10 140–150

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Thermodynamic Modeling : Use group contribution methods (e.g., Joback-Reid) to estimate vaporization enthalpies and Gibbs free energy. Validate predictions against experimental DSC/TGA data .

- QSAR Studies : Employ molecular docking to assess potential bioactivity (e.g., antifungal or anti-inflammatory effects) by targeting enzymes like cytochrome P450 or COX-2 .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structure elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine XRD with solid-state NMR to resolve ambiguities in hydrogen positioning. For example, - HMBC NMR can clarify benzimidazole tautomerism .

- Error Analysis in Refinement : Use SHELXL’s LSTAB and ADDSYM commands to check for missed symmetry or disorder .

Q. What experimental approaches are suitable for evaluating the bioactivity of this compound against fungal pathogens?

- Methodological Answer :

- Assay Design : Conduct in vitro antifungal susceptibility tests (e.g., MIC assays against Candida albicans or Aspergillus fumigatus). Use fluconazole as a positive control .

- Mechanistic Studies : Perform fluorescence quenching experiments to assess binding to fungal cytochrome P450 lanosterol 14α-demethylase .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.